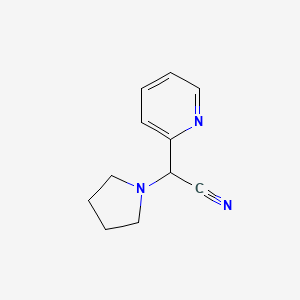![molecular formula C14H20O5 B8665672 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid
Descripción general
Descripción
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is an organic compound that features a phenylacetic acid core with a 2,2-diethoxyethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid typically involves the reaction of phenylacetic acid with 2,2-diethoxyethanol under acidic conditions. The reaction proceeds through an esterification mechanism, where the hydroxyl group of phenylacetic acid reacts with the hydroxyl group of 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: The parent compound, lacking the 2,2-diethoxyethoxy substituent.
4-Hydroxyphenylacetic acid: A derivative with a hydroxyl group on the phenyl ring.
4-Methoxyphenylacetic acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid is unique due to its 2,2-diethoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C14H20O5 |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H20O5/c1-3-17-14(18-4-2)10-19-12-7-5-11(6-8-12)9-13(15)16/h5-8,14H,3-4,9-10H2,1-2H3,(H,15,16) |
Clave InChI |
IIYYFLQLNGDAEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC1=CC=C(C=C1)CC(=O)O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)







![6,7-Dihydro-5H-pyrrolo[1,2-d]tetrazole-5-carboxylic acid](/img/structure/B8665699.png)
